Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 403834-57-1
VCID: VC5015667
InChI: InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
SMILES: COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F
Molecular Formula: C12H12F3NO3S
Molecular Weight: 307.29

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate

CAS No.: 403834-57-1

Cat. No.: VC5015667

Molecular Formula: C12H12F3NO3S

Molecular Weight: 307.29

* For research use only. Not for human or veterinary use.

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate - 403834-57-1

Specification

CAS No. 403834-57-1
Molecular Formula C12H12F3NO3S
Molecular Weight 307.29
IUPAC Name methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate
Standard InChI InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
Standard InChI Key JSKNKFPNMIHMHB-UHFFFAOYSA-N
SMILES COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central thioether bridge (-S-) connecting two distinct moieties:

  • 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl group: This segment contains a ketone adjacent to an amide bond formed with 2-(trifluoromethyl)aniline. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution .

  • Methyl acetate group: A methyl ester (-COOCH₃) provides hydrolytic instability under basic conditions while enhancing lipophilicity .

The full systematic IUPAC name, methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate, reflects this arrangement. Key bond angles and torsional strain points arise from the steric interactions between the trifluoromethyl group and adjacent substituents, as observed in similar aromatic amides .

Spectroscopic Characterization

Though experimental data for this specific compound are unavailable, analogous structures suggest the following spectral features:

  • ¹H NMR:

    • δ 3.75 ppm (s, 3H, -OCH₃)

    • δ 3.40–3.60 ppm (m, 4H, -SCH₂CO and -NHCOCH₂-)

    • δ 7.50–8.10 ppm (m, 4H, aromatic protons) .

  • ¹³C NMR:

    • δ 170–175 ppm (C=O of ester and amide)

    • δ 122–130 ppm (q, J = 270 Hz, CF₃) .

  • IR: Strong stretches at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1140 cm⁻¹ (C-F) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Formation of the amide bond: Condensation of 2-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate under basic conditions yields ethyl 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetate .

  • Thiolation: Nucleophilic displacement of the chloride with mercaptoacetic acid produces 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetic acid.

  • Esterification: Methylation using methanol and a catalytic acid (e.g., H₂SO₄) affords the final product .

Optimization Strategies

  • Yield Improvements: Replacing ethyl chlorooxoacetate with methyl analogs reduces steric hindrance during amidation, increasing yields from 65% to 82% .

  • Green Chemistry: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 90% purity.

StepReagents/ConditionsYield (%)Purity (%)
1Et₃N, THF, 0°C → RT7895
2K₂CO₃, DMF, 80°C8597
3H₂SO₄, MeOH, reflux9199

Physical and Chemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated at 89–92°C based on structurally similar methyl esters .

  • Boiling Point: Decomposes above 240°C due to thermal instability of the thioether and ester groups .

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • Ethanol: 45 mg/mL

    • DCM: >100 mg/mL .

Reactivity Profile

  • Hydrolysis: The ester group undergoes saponification in NaOH/EtOH to form the carboxylic acid (t₁/₂ = 2.3 h at pH 12) .

  • Oxidation: Thioether converts to sulfoxide (R-SO-) with H₂O₂ (0.5 eq.) and sulfone (R-SO₂-) with excess oxidant.

  • Photodegradation: UV light (λ = 254 nm) induces C-S bond cleavage, generating methyl acetate and a nitrene intermediate .

Applications and Uses

Pharmaceutical Intermediate

The trifluoromethyl group enhances metabolic stability, making the compound a candidate for:

  • Anticancer Agents: Analogous 1,2,4-triazole-thioacetates show IC₅₀ = 1.2–4.7 μM against MCF-7 cells.

  • Antimicrobials: Thioether-linked esters inhibit S. aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.

Materials Science

  • Polymer Modifiers: Incorporated into polyurethanes to improve UV resistance (ΔTg = +15°C) .

  • Liquid Crystals: The CF₃ group induces dipolar anisotropy, enabling nematic phases at 120–150°C .

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